3-Azido-2-methylbenzonitrile
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Overview
Description
3-Azido-2-methylbenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-2-methylbenzonitrile, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Nucleophilic Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
Chemistry: 3-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. Its azido group is a versatile functional group that can be transformed into various other functional groups through different chemical reactions .
Biology and Medicine: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules in living systems .
Industry: In the materials science industry, azido compounds are used in the synthesis of polymers and other materials with unique properties. The azido group can act as a cross-linker, enhancing the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of 3-Azido-2-methylbenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be selectively targeted and modified, making it useful in bioorthogonal chemistry .
Comparison with Similar Compounds
3-Azido-2-methylbenzonitrile: shares similarities with other azido compounds, such as 3-azido-2,3-dideoxythymidine (AZT) and other azido-substituted benzene derivatives.
Uniqueness:
- The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
188867-90-5 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3 |
InChI Key |
AQWLWVFETXYRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])C#N |
Origin of Product |
United States |
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